molecular formula C12H6BrNO B14806710 7-Bromo-5H-indeno[1,2-b]pyridin-5-one

7-Bromo-5H-indeno[1,2-b]pyridin-5-one

Cat. No.: B14806710
M. Wt: 260.09 g/mol
InChI Key: HXMMZHZAZDPQMD-UHFFFAOYSA-N
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Description

7-Bromo-5H-indeno[1,2-b]pyridin-5-one is a heterocyclic compound that contains a bromine atom, an indeno structure, and a pyridinone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Bromo-5H-indeno[1,2-b]pyridin-5-one typically involves the bromination of 5H-indeno[1,2-b]pyridin-5-one. One common method is the direct bromination using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or chloroform . The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and ensuring proper handling and disposal of bromine-containing waste.

Chemical Reactions Analysis

Types of Reactions

7-Bromo-5H-indeno[1,2-b]pyridin-5-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific nucleophile or coupling partner used. For example, substitution with an amine would yield an amino-substituted indeno[1,2-b]pyridin-5-one derivative .

Mechanism of Action

The mechanism of action of 7-Bromo-5H-indeno[1,2-b]pyridin-5-one depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors. For example, derivatives of this compound have been shown to inhibit certain enzymes involved in cancer cell proliferation . The exact pathways and molecular targets can vary based on the specific derivative and its intended use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Bromo-5H-indeno[1,2-b]pyridin-5-one is unique due to the presence of the bromine atom, which allows for further functionalization through substitution or coupling reactions.

Properties

IUPAC Name

7-bromoindeno[1,2-b]pyridin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrNO/c13-7-3-4-8-10(6-7)12(15)9-2-1-5-14-11(8)9/h1-6H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXMMZHZAZDPQMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C3=C(C2=O)C=C(C=C3)Br)N=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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